Triphenylene-2,3-diamine
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Overview
Description
Triphenylene-2,3-diamine is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons It is characterized by a triphenylene core with two amine groups attached at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylene-2,3-diamine can be synthesized through several methods. One common approach involves the nickel-mediated Yamamoto coupling of o-dibromoarenes . This method is efficient for preparing substituted triphenylenes, including electron-deficient systems. Another method involves the oxidative cyclization reactions such as the Scholl reaction . Additionally, transition metal-catalyzed aryne cyclotrimerization can be used, although it is less effective for electron-deficient triphenylenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield of the compound. The nickel-mediated Yamamoto coupling is favored for its efficiency and ability to produce high-purity triphenylene derivatives .
Chemical Reactions Analysis
Types of Reactions
Triphenylene-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the amine groups or the aromatic core, using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst for halogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amine derivatives .
Scientific Research Applications
Triphenylene-2,3-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of organic semiconductors and other electronic materials
Mechanism of Action
The mechanism of action of triphenylene-2,3-diamine involves its interaction with molecular targets and pathways. The compound’s aromatic core allows it to participate in π-π interactions, while the amine groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
Triphenylene-2,3,6,7,10,11-hexaone: Exhibits high specific capacity and discharge voltage in electrochemical applications.
Tribenzo[f,k,m]tetraphen-2,3,6,7,11,12,15,16-octaone: Known for its excellent electrochemical performance.
Uniqueness
Triphenylene-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
189014-58-2 |
---|---|
Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
triphenylene-2,3-diamine |
InChI |
InChI=1S/C18H14N2/c19-17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18(17)20/h1-10H,19-20H2 |
InChI Key |
MKWRMJPMPVFGKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C24)N)N |
Origin of Product |
United States |
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